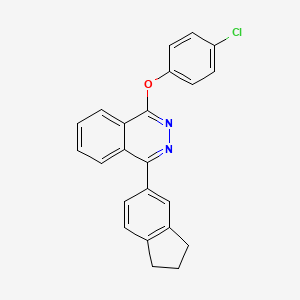

1-(4-chlorophenoxy)-4-(2,3-dihydro-1H-inden-5-yl)phthalazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-chlorophenoxy)-4-(2,3-dihydro-1H-inden-5-yl)phthalazine is a useful research compound. Its molecular formula is C23H17ClN2O and its molecular weight is 372.85. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1-(4-chlorophenoxy)-4-(2,3-dihydro-1H-inden-5-yl)phthalazine is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. With a molecular formula of C23H17ClN2O and a molecular weight of 372.85 g/mol, this compound exhibits structural features that may contribute to its pharmacological properties. This article reviews its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Chemical Name : this compound

- CAS Number : Not specified

- Molecular Formula : C23H17ClN2O

- Molecular Weight : 372.85 g/mol

Mechanisms of Biological Activity

Research indicates that phthalazine derivatives, including this compound, may exhibit various biological activities through several mechanisms:

- Phosphodiesterase Inhibition : Some phthalazine derivatives have been shown to inhibit phosphodiesterase (PDE) enzymes, particularly PDE5, which plays a crucial role in regulating vascular smooth muscle relaxation. For instance, related compounds demonstrated IC50 values in the low nanomolar range (e.g., 3.5 nM for certain derivatives), indicating potent inhibitory effects on PDE5 activity .

- Vasorelaxant Effects : The vasorelaxant properties of phthalazine derivatives suggest their potential use in treating cardiovascular diseases. Compounds with similar structures have demonstrated significant vasorelaxation in isolated porcine coronary arteries .

- Antitumor Activity : Preliminary studies suggest that certain analogs of phthalazine exhibit cytotoxic effects against various cancer cell lines. For example, compounds with similar substituents showed promising antitumor activity against HT-29 human colon carcinoma cells .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

Table 1: Summary of Biological Activities

Discussion

The biological activity of this compound appears promising based on its structural analogs and preliminary findings. Its potential as a PDE5 inhibitor and vasorelaxant could position it as a candidate for cardiovascular therapies. Moreover, the observed cytotoxicity against cancer cell lines warrants further investigation into its antitumor properties.

科学的研究の応用

Pharmacological Applications

1. Antidepressant Activity

Research has indicated that certain derivatives of phthalazine compounds possess antidepressant properties. The specific compound may share similar mechanisms of action, potentially influencing neurotransmitter systems involved in mood regulation. Studies have shown that phthalazine derivatives can effectively block the depressant effects induced by other compounds, suggesting a potential role in treating depression .

2. Antihypertensive and Cardiovascular Effects

Some studies have explored the cardiovascular effects of phthalazine derivatives, including their antihypertensive properties. Compounds with structural similarities to 1-(4-chlorophenoxy)-4-(2,3-dihydro-1H-inden-5-yl)phthalazine have demonstrated efficacy in reducing blood pressure and managing heart arrhythmias in animal models .

Case Studies

Several case studies have highlighted the therapeutic potential of phthalazine derivatives:

Case Study 1: Antidepressant Efficacy

In a controlled study, researchers administered various phthalazine derivatives to mice to evaluate their antidepressant effects. The results indicated that specific compounds significantly reduced depressive behaviors compared to control groups, supporting their potential use as antidepressants .

Case Study 2: Cardiovascular Research

Another study investigated the cardiovascular effects of phthalazine compounds on canine models. The administration of these compounds showed promising results in reverting arrhythmias to sinus rhythm, suggesting their potential utility as antiarrhythmic agents .

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions that can yield various derivatives with enhanced or modified pharmacological properties. These derivatives are often explored for their specific biological activities.

化学反応の分析

Nucleophilic Substitution at the Chlorophenoxy Group

The 4-chlorophenoxy moiety undergoes nucleophilic aromatic substitution (SNAr) under basic conditions. Reported reactions include:

These reactions typically proceed via a two-step mechanism: deprotonation of the nucleophile followed by aromatic ring activation by the electron-withdrawing chlorine atom .

Functionalization of the Phthalazine Core

The phthalazine ring participates in electrophilic and cycloaddition reactions:

Electrophilic Bromination

Wohl–Ziegler bromination at the methyl group (if present) or aromatic positions:

| Substrate Position | Reagents | Product | Application |

|---|---|---|---|

| C4-Methyl | NBS, benzoyl peroxide, CH₃CN | 4-(Bromomethyl)-phthalazine derivative | Precursor for dithiocarbamates |

Cycloaddition Reactions

The phthalazine core facilitates [4+2] cycloadditions with dienophiles like maleic anhydride, forming fused bicyclic systems .

Alkylation and Acylation Reactions

The nitrogen atoms in the phthalazine ring undergo alkylation/acylation:

| Reaction Type | Reagents | Product | Yield | Conditions |

|---|---|---|---|---|

| N-Alkylation | 1,2-Dibromoethane, K₂CO₃ | 2-(2-Bromoethyl)-phthalazine derivative | 45–75% | DMF, 60°C, 8h |

| N-Acylation | Acetyl chloride, pyridine | 2-Acetyl-phthalazine derivative | 82% | RT, 24h |

Alkylation reactions are critical for introducing side chains that enhance biological activity or solubility .

Hydrazine-Mediated Transformations

Reactions with hydrazine hydrate yield hydrazide intermediates for heterocycle synthesis:

| Starting Material | Reagents | Product | Key Application |

|---|---|---|---|

| Phthalazine ester | Hydrazine hydrate, EtOH | Phthalazine hydrazide | Precursor for pyrazoles/triazoles |

For example, hydrazides react with diketones or CS₂ to form pyrazole or triazole rings .

Dithiocarbamate Formation

Aminoalkyl phthalazines react with CS₂ and alkyl halides to form dithiocarbamates:

| Amine Intermediate | Reagents | Product | Yield |

|---|---|---|---|

| 2-(Aminoethyl)-phthalazine | CS₂, H₃PO₄, benzyl bromide | Phthalazine-dithiocarbamate hybrid | 68% |

This one-pot reaction is efficient for introducing sulfur-containing groups .

Oxidation and Reduction

-

Oxidation : The indenyl group undergoes epoxidation with mCPBA (meta-chloroperbenzoic acid) .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the phthalazine’s aromatic system to a dihydro derivative .

Photochemical Reactions

Under UV light (λ = 254 nm), the chlorophenoxy group participates in radical coupling reactions, forming dimeric structures.

Stability Under Acidic/Basic Conditions

| Condition | Stability Outcome |

|---|---|

| 1M HCl, reflux, 2h | Degradation of phthalazine core (>90%) |

| 1M NaOH, RT, 24h | Hydrolysis of ester groups (if present) |

特性

IUPAC Name |

1-(4-chlorophenoxy)-4-(2,3-dihydro-1H-inden-5-yl)phthalazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17ClN2O/c24-18-10-12-19(13-11-18)27-23-21-7-2-1-6-20(21)22(25-26-23)17-9-8-15-4-3-5-16(15)14-17/h1-2,6-14H,3-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVCBRYOOHOPAGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)C3=NN=C(C4=CC=CC=C43)OC5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。